Cas no 49857-06-9 ((R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid)

49857-06-9 structure
Nome del prodotto:(R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid
(R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
- (2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid
- (R)-Α-[[[(PHENYLMETHOXY)CARBONYL]AMINO]OXY]-BENZENEPROPANOIC ACID ,YELLOW OIL
- (R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
- (R)-
- (R)-2-((((Benzyloxy)carbonyl)amino)oxy)-3-phenylpropanoic acid
- DTXSID30451460
- DB-235803
- SCHEMBL24307955
- 49857-06-9
- A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
- starbld0027691
- (R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid
-
- Inchi: InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
- Chiave InChI: IFIDDJPVCPJIQZ-OAHLLOKOSA-N
- Sorrisi: C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 315.11100
- Massa monoisotopica: 315.11067264g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 8
- Complessità: 375
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 84.9Ų
Proprietà sperimentali
- PSA: 88.35000
- LogP: 2.74470
(R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P335700-500mg |
(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid |
49857-06-9 | 500mg |
$1275.00 | 2023-05-17 | ||
TRC | P335700-50mg |
(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid |
49857-06-9 | 50mg |
$161.00 | 2023-05-17 |
(R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid Letteratura correlata
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Book reviews
49857-06-9 ((R)-α-(Phenylmethoxy)carbonylaminooxy-benzenepropanoic Acid) Prodotti correlati
- 1805057-67-3(4-(Difluoromethyl)-2-fluoro-6-nitropyridine-3-carbonyl chloride)
- 186130-63-2(2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid)
- 351534-58-2(3-(5-Nitro-benzooxazol-2-yl)-phenylamine)
- 2172445-25-7(Methyl 1-(3-hydroxyoxan-3-yl)cyclobutane-1-carboxylate)
- 1804626-48-9(Ethyl 4-(bromomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)
- 355803-76-8(1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol)
- 34648-95-8(3-(3-Trifluoromethyl-phenyl)-pyrrole-2,5-dione)
- 2639466-32-1(tert-butyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate)
- 2865073-25-0((2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid)
- 886363-39-9(4-BROMOMETHYL-2-(3-CHLORO-PHENYL)-THIAZOLE)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso